H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt
Description
H-D-Phe-Pro-Arg-5-amido-isophthalic acid-dimethyl ester acetate salt is a synthetic peptide-derived compound featuring a tripeptide backbone (D-phenylalanine, proline, and arginine) conjugated to a modified isophthalic acid moiety. The structure includes a 5-amido linkage to isophthalic acid, which is esterified with methyl groups at both carboxylic acid positions, and the molecule is stabilized as an acetate salt.
Properties
Molecular Formula |
C32H43N7O9 |
|---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
acetic acid;dimethyl 5-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C30H39N7O7.C2H4O2/c1-43-28(41)19-15-20(29(42)44-2)17-21(16-19)35-25(38)23(10-6-12-34-30(32)33)36-26(39)24-11-7-13-37(24)27(40)22(31)14-18-8-4-3-5-9-18;1-2(3)4/h3-5,8-9,15-17,22-24H,6-7,10-14,31H2,1-2H3,(H,35,38)(H,36,39)(H4,32,33,34);1H3,(H,3,4)/t22-,23+,24+;/m1./s1 |
InChI Key |
UQEITTBOYJWTRJ-ZNBHNGSHSA-N |
Isomeric SMILES |
CC(=O)O.COC(=O)C1=CC(=CC(=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)N)C(=O)OC |
Canonical SMILES |
CC(=O)O.COC(=O)C1=CC(=CC(=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and esterification. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The protected amino acids are then coupled using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The final step involves the esterification of the carboxyl group with dimethyl sulfate under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale reactors. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The synthesis of this compound relies heavily on solid-phase peptide synthesis (SPPS) and solution-phase coupling methods. Key reactions include:
Ester Hydrolysis and Saponification
The dimethyl ester groups undergo hydrolysis to yield carboxylic acids under basic conditions:
Table 2: Ester Hydrolysis Conditions
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| LiOH | THF/H₂O (3:1) | RT | 4 h | 85% | |
| NaOH (1N) | EtOH/H₂O | 100°C | 2 h | 92% |
-
Selectivity : Hydrolysis preferentially targets the methyl esters on the isophthalic acid moiety while preserving acetamide and peptide bonds .
-
Product : Generates the free dicarboxylic acid, enhancing water solubility for biological assays .
Deprotection Reactions
Temporary protecting groups (e.g., Boc, Trt) are removed during synthesis:
Table 3: Deprotection Strategies
| Protecting Group | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Boc | TFA/DCM (1:1) | RT, 1 h | 95% | |
| Trt (Sulfur) | TFA/water/TIS (9:0.5:0.25) | RT, 2 h | 88% |
-
Role of TIS : Triisopropylsilane (TIS) acts as a scavenger to prevent side reactions during acidic deprotection .
Disulfide Bridge Formation
Although not directly reported for this compound, analogous peptide dimers utilize:
textH₂O₂ (0.1 M in pH 8.0 buffer), RT, 12 h → Cyclization via S–S bond [2]
Reductive Amination
Super-hydride (LiEt₃BH) reduces lactams to amines during intermediate synthesis (e.g., compound 48 in ).
Acylation and Enzyme Interactions
The dimethyl ester moiety may act as a suicide inhibitor via acylation of catalytic cysteine residues in proteases:
Table 4: Enzyme Inhibition Data (Analogous Compounds)
| Compound | Target Enzyme | Mechanism | IC₅₀/Kᵢ | Source |
|---|---|---|---|---|
| 116 | SARS-CoV 3CLpro | Cys145 acylation | 7.5 nM | |
| 105 | SARS-CoV 3CLpro | Active-site binding | 3 μM |
-
Structural Insight : The isophthalic acid dimethyl ester’s electrophilic carbonyl groups facilitate nucleophilic attack by thiols (e.g., Cys145), forming covalent adducts .
Functional Group Compatibility
-
Stability : The acetate counterion enhances solubility but may exchange with other anions (e.g., chloride) in acidic media.
-
Epimerization Risk : Basic conditions (e.g., NaOH) during hydrolysis can cause racemization at chiral centers unless controlled .
Synthetic Challenges and Optimizations
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of isophthalic acid, including H-D-Phe-Pro-Arg-5-amido-isophthalic acid, exhibit significant antimicrobial properties. These compounds can be modified to enhance their efficacy against bacterial strains, making them valuable in developing new antibiotics or antimicrobial agents. A study highlighted the structure-activity relationship (SAR) of similar compounds, demonstrating how modifications can lead to improved antimicrobial activity .
1.2 Drug Delivery Systems
The compound's ability to form stable complexes with biologically active substances suggests its potential use in drug delivery systems. The incorporation of H-D-Phe-Pro-Arg-5-amido-isophthalic acid into carrier molecules could enhance the bioavailability of therapeutic agents. For example, the use of such compounds in conjunction with known anti-inflammatory drugs has been investigated, showing promising results in targeted delivery and reduced side effects .
Material Science Applications
2.1 Coatings and Surface Treatments
H-D-Phe-Pro-Arg-5-amido-isophthalic acid can be utilized in the formulation of antimicrobial coatings. These coatings are designed to prevent biofouling on surfaces, particularly in marine environments or medical devices, where bacterial colonization poses significant risks. The incorporation of this compound into polymeric matrices has shown to enhance the durability and efficacy of surface treatments .
2.2 Coordination Polymers
The compound's structural characteristics allow it to participate in the formation of coordination polymers. These materials have applications in catalysis and as functional materials for gas storage or separation processes. Recent studies have demonstrated how amino acid-based coordination polymers can be synthesized using derivatives like H-D-Phe-Pro-Arg-5-amido-isophthalic acid, providing insights into their potential uses in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt involves its interaction with specific enzymes or proteins. The compound acts as a substrate for enzymes such as thrombin, where it undergoes cleavage at the peptide bond, leading to the release of detectable products. This interaction is crucial for studying enzyme activity and inhibition, as well as for developing diagnostic assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to other dimethyl esters of aromatic/aliphatic diacids, peptide conjugates, and cytotoxic derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Aromatic vs. Aliphatic Diesters :
- The target compound’s isophthalic acid core provides aromatic rigidity, which may enhance binding to hydrophobic pockets in biological targets compared to flexible aliphatic diesters (e.g., succinic or glutaric acid derivatives) .
- 4-Hydroxy-phthalic acid-dimethyl ester () shares aromaticity but includes a hydroxyl group, which likely increases polarity and reduces membrane permeability compared to the target compound’s amido-linked peptide chain .
Bioactivity :
- The cytotoxic activity of 4-hydroxy-phthalic acid-dimethyl ester against cancer cell lines (e.g., THP-1, MCF7) suggests that aromatic diesters can disrupt cellular processes, though the target compound’s peptide moiety may redirect its mechanism toward enzyme inhibition or receptor binding .
Solubility and Salt Forms :
- The acetate salt form of the target compound improves aqueous solubility, a critical advantage over neutral diesters like malonic or glutaric acid derivatives, which require organic solvents for analytical applications .
Synthetic Utility :
- L-(+)-Tartaric acid-dimethyl urea () demonstrates the role of ester-urea hybrids in facilitating organic synthesis (e.g., indole coupling). The target compound’s peptide-ester hybrid structure may similarly enhance its utility in drug delivery or combinatorial chemistry .
Research Implications and Gaps
- Structural Optimization : Replacing the methyl ester groups in the target compound with bulkier esters (e.g., benzyl) could modulate lipophilicity and bioavailability, as seen in quaternary ammonium surfactants () .
- Analytical Applications : The standardization protocols for aliphatic diesters (–7) could guide purity assessments for the target compound, particularly in peptide-ester hybrid synthesis .
Biological Activity
H-D-Phe-Pro-Arg-5-amido-isophthalic acid-dimethyl ester acetate salt is a synthetic compound that has garnered attention for its biological activity, particularly in the context of thrombin inhibition and related biochemical assays. This article delves into its structure, biological functions, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H36N8O5
- Molecular Weight : 552.625 g/mol
- CAS Number : 115388-96-0
- Physical Properties : Specific data on density, boiling point, and melting point remains largely unavailable in current literature.
The compound is characterized by a chromogenic substrate structure that mimics the N-terminal portion of the A alpha chain of fibrinogen, making it specific for thrombin interactions.
This compound functions primarily as a substrate for thrombin. It is utilized in assays to measure the activity of antithrombin-heparin cofactor (AT-III), which plays a critical role in the regulation of blood coagulation. The assay utilizing this compound has been noted for its sensitivity and accuracy, facilitating easy performance in laboratory settings .
Antithrombotic Properties
The compound's primary biological activity is its role as a thrombin substrate. Research indicates that it effectively measures AT-III levels, which are crucial for understanding anticoagulant mechanisms in clinical settings. The specificity towards thrombin allows for precise monitoring of anticoagulation therapies .
Case Studies
- Thrombin Inhibition Assays : In various studies, H-D-Phe-Pro-Arg substrates have been employed to evaluate the efficacy of anticoagulants. For instance, assays demonstrated that modifications in the substrate structure could enhance binding affinity and specificity towards thrombin, leading to improved therapeutic outcomes .
- Cell Viability Studies : In vitro studies have assessed the cytotoxicity and cellular effects of compounds related to H-D-Phe-Pro-Arg derivatives. These studies typically involve treating cell lines with varying concentrations of the compound and measuring cell viability using MTT assays .
Binding Affinity
The binding affinity of H-D-Phe-Pro-Arg derivatives has been quantitatively analyzed through IC50 values in various studies. These values indicate the concentration required to inhibit 50% of thrombin activity, providing insights into the potency of these compounds .
Structure-Activity Relationships (SAR)
Research into SAR has highlighted how modifications to the amino acid sequence influence biological activity. For example, substituents at specific positions can enhance selectivity for thrombin over other serine proteases, thereby increasing therapeutic potential .
Q & A
Q. What statistical approaches validate batch-to-batch consistency in industrial-scale synthesis?
- Methodological Answer :
- Multivariate analysis : PCA of QC data (HPLC purity, MS, NMR) with Hotelling’s T² (p < 0.01).
- Process capability : Cpk > 1.33 for critical attributes (e.g., acetate content: 10–12% w/w).
- Design of experiments (DoE) : Central composite design to optimize mixing time and reagent stoichiometry .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
